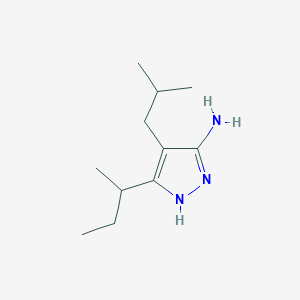
Ethyl 2-(2-amino-5-chlorothiazol-4-yl)-2,2-difluoroacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate is a synthetic organic compound that belongs to the class of thiazole derivatives. This compound is characterized by the presence of a thiazole ring, which is a five-membered ring containing both sulfur and nitrogen atoms. The compound also features an ethyl ester group, a chloro substituent, and two fluorine atoms, making it a unique and versatile molecule in various chemical and biological applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thiourea, under acidic or basic conditions.
Introduction of the Chloro Substituent: Chlorination can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Esterification: The final step involves the esterification of the carboxylic acid intermediate with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Ammonia, amines, and other nucleophiles.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted thiazole derivatives.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of agrochemicals, dyes, and other industrial products.
Wirkmechanismus
The mechanism of action of ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with DNA/RNA: Modulating gene expression and protein synthesis.
Disrupting Cell Membranes: Affecting cell membrane integrity and function.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate can be compared with other thiazole derivatives, such as:
2-Amino-4-chlorothiazole: Lacks the ethyl ester and difluoroacetate groups.
2-(2-Amino-1,3-thiazol-4-yl)acetic acid: Lacks the chloro and difluoro substituents.
2-(2-Amino-5-chloro-1,3-thiazol-4-yl)acetic acid: Lacks the ethyl ester and difluoro groups.
The unique combination of functional groups in ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H7ClF2N2O2S |
|---|---|
Molekulargewicht |
256.66 g/mol |
IUPAC-Name |
ethyl 2-(2-amino-5-chloro-1,3-thiazol-4-yl)-2,2-difluoroacetate |
InChI |
InChI=1S/C7H7ClF2N2O2S/c1-2-14-5(13)7(9,10)3-4(8)15-6(11)12-3/h2H2,1H3,(H2,11,12) |
InChI-Schlüssel |
BSOVSVAQKLAZPI-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C1=C(SC(=N1)N)Cl)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


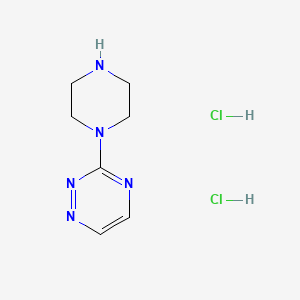
![1-[(2-Bromo-5-fluorophenyl)methyl]piperazine](/img/structure/B13628337.png)
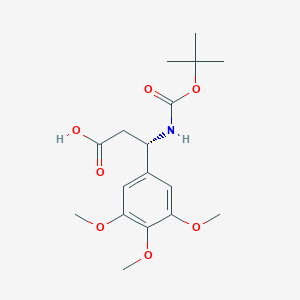
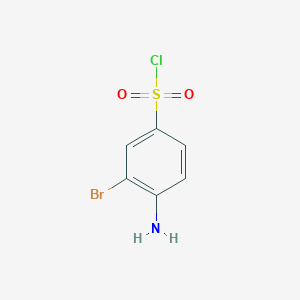

![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxy-5-methylhexanoic acid](/img/structure/B13628361.png)
![3-Amino-3-[3-(trifluoromethyl)phenyl]propanoic acid hydrochloride](/img/structure/B13628377.png)
![5-[(tert-butoxy)carbonyl]-hexahydro-2H-furo[2,3-c]pyrrole-2-carboxylicacid,Mixtureofdiastereomers](/img/structure/B13628380.png)
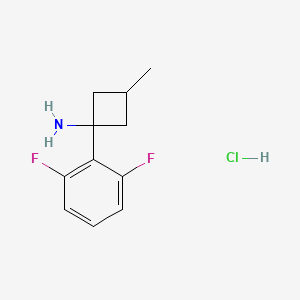

![3-Bromo-7-chloro-4-methoxypyrazolo[1,5-a]pyridine](/img/structure/B13628388.png)
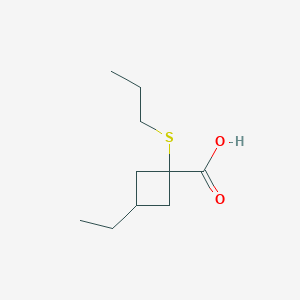
![5-Chloro-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13628404.png)
